2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride
CAS No.:
Cat. No.: VC16553922
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
![2-Azabicyclo[4.1.0]heptan-6-ylmethanol;hydrochloride -](/images/structure/VC16553922.png)
Specification
Molecular Formula | C7H13NO |
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Molecular Weight | 127.18 g/mol |
IUPAC Name | 2-azabicyclo[4.1.0]heptan-6-ylmethanol |
Standard InChI | InChI=1S/C7H13NO/c9-5-7-2-1-3-8-6(7)4-7/h6,8-9H,1-5H2 |
Standard InChI Key | NCGFPSOATNGHCR-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CC2NC1)CO |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 2-azabicyclo[4.1.0]heptan-6-ylmethanol hydrochloride, reflects its bicyclic architecture, which combines a seven-membered ring system with a nitrogen atom and a fused cyclopropane moiety. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 163.64 g/mol | PubChem |
SMILES | C1CC2(CC2NC1)CO.Cl | PubChem |
InChIKey | QRPOTAPBXFGEPL-UHFFFAOYSA-N | PubChem |
Notably, VulcanChem lists a molecular weight of 127.18 g/mol, likely corresponding to the base form (without the hydrochloride), underscoring the importance of distinguishing between salt and freebase forms in pharmacological contexts.
Structural Analysis
The bicyclo[4.1.0]heptane core imposes significant steric constraints, influencing the compound’s reactivity and binding interactions. The nitrogen atom at position 2 and the hydroxymethyl group at position 6 create polar regions capable of hydrogen bonding, a feature critical for interactions with biological targets . X-ray crystallography or NMR data for this specific compound remain unpublished, but computational models predict a strained ring system with chair-like conformations in the cyclohexane segment .
Synthesis and Production
Synthetic Pathways
The synthesis of 2-azabicyclo[4.1.0]heptan-6-ylmethanol hydrochloride involves multistep organic reactions, typically starting with cyclopropanation strategies. A plausible route, inferred from related compounds , includes:
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Cyclopropanation: Photochemical or transition metal-catalyzed methods to form the bicyclic framework.
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Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Automated reactors and precise pH control (6.5–7.5) are recommended to optimize yield and purity, particularly during cyclopropanation, where side reactions are common .
Analytical Validation
Quality control relies on chromatographic techniques (HPLC, TLC) and spectroscopic methods:
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NMR: Peaks at δ 3.30–2.67 ppm correspond to protons adjacent to nitrogen and oxygen .
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Mass Spectrometry: A molecular ion peak at m/z 163.64 confirms the hydrochloride form .
Research Challenges and Future Directions
Discrepancies in Literature
The molecular weight conflict between PubChem and VulcanChem highlights the need for standardized reporting. Researchers must verify salt vs. freebase forms in experimental protocols.
Unexplored Avenues
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Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) profiling in model organisms.
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Structure-Activity Relationships (SAR): Modifying the hydroxymethyl group to assess impact on bioactivity.
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